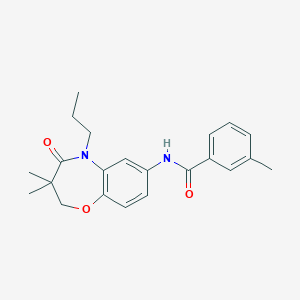![molecular formula C22H29N5O2 B2711227 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-25-6](/img/structure/B2711227.png)
3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is an interesting heterocyclic molecule featuring a unique arrangement of functional groups. Its structure consists of a pyrimido-purine fused ring system with various alkyl and aryl substituents. These complex molecular configurations give it distinctive chemical and physical properties, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis often begins with the preparation of 6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. This intermediate can be synthesized via a multi-step reaction involving cyclization and condensation reactions.
Functional Group Additions: Next, the introduction of the isobutyl, dimethyl, and phenethyl groups is achieved through substitution reactions. These steps might involve the use of alkyl halides under basic or acidic conditions.
Final Assembly: The final product, 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is obtained by carefully controlling reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production involves optimizing each step to maximize efficiency and minimize cost. Techniques such as flow chemistry might be employed to increase reaction rates and control. Solvent selection, reaction kinetics, and purification steps are meticulously fine-tuned to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its substituent groups or the central heterocyclic system.
Reduction: Similarly, reduction reactions could be employed to modify specific functional groups, potentially altering the compound's activity.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, allowing for further modification of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Typical agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride may be used, often in an inert atmosphere to prevent unwanted reactions.
Solvents: Depending on the reaction, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile could be employed to dissolve reactants and control reaction rates.
Major Products:
Applications De Recherche Scientifique
The compound's unique structure and reactivity make it valuable in various scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potentially studied for its interactions with biological macromolecules or as a probe in biochemical assays.
Industry: Utilized in materials science or as part of formulations requiring specific chemical properties.
Mécanisme D'action
The exact mechanism by which 3-isobutyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects can involve interactions with various molecular targets. This might include binding to specific enzymes or receptors, thereby altering biochemical pathways. The compound's multiple functional groups enable it to engage in diverse interactions, making its action highly context-dependent.
Comparaison Avec Des Composés Similaires
Similar Compounds: Examples include other substituted purines or pyrimidines such as adenine derivatives or allopurinol.
Unique Aspects: The combination of isobutyl, dimethyl, and phenethyl groups, along with the pyrimido-purine scaffold, sets it apart, potentially offering unique reactivity and specificity in its applications. This structural diversity is crucial for its distinctive properties and varied uses in research and industry.
Got more burning questions or another topic in mind?
Propriétés
IUPAC Name |
1,7-dimethyl-3-(2-methylpropyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-15(2)12-27-20(28)18-19(24(4)22(27)29)23-21-25(13-16(3)14-26(18)21)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDKPFPPDXUFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2711146.png)



![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/new.no-structure.jpg)
![methyl N-[4-({3-[benzyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2711156.png)
![4-isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2711157.png)
![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)
![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)
